molecular formula C24H26N2O5 B12352630 2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid

2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid

Cat. No.: B12352630
M. Wt: 422.5 g/mol
InChI Key: NYSYHARUGSYPFA-UHFFFAOYSA-N
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Description

2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid is a complex organic compound with a unique structure that includes a quinoline moiety and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .

Chemical Reactions Analysis

Types of Reactions

2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .

Scientific Research Applications

2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid apart is its combination of the quinoline moiety with the tert-butyl and hydroxyphenyl groups.

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid

InChI

InChI=1S/C24H26N2O5/c1-23(2,3)15-10-16(24(4,5)22(30)31)19(27)11-18(15)26-21(29)14-12-25-17-9-7-6-8-13(17)20(14)28/h6-12,14,27H,1-5H3,(H,26,29)(H,30,31)

InChI Key

NYSYHARUGSYPFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2C=NC3=CC=CC=C3C2=O)O)C(C)(C)C(=O)O

Origin of Product

United States

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